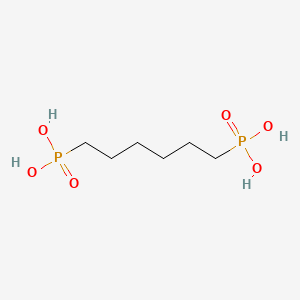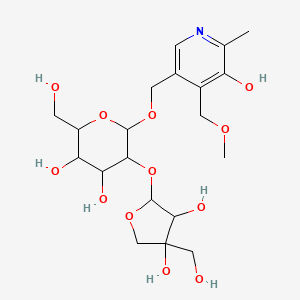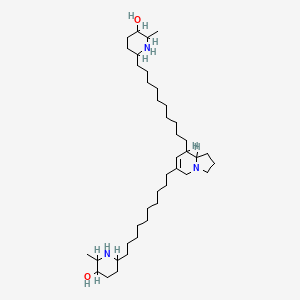![molecular formula C12H18Cl2N2O2 B1673220 2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride CAS No. 20228-96-0](/img/structure/B1673220.png)
2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride
Vue d'ensemble
Description
2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride is a chemical compound with significant applications in various fields, including organic synthesis and pharmaceuticals. This compound is known for its unique chemical structure, which allows it to participate in a variety of chemical reactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride typically involves the reaction of 2-Chloro-6-methylcarbanilic acid with 2-(dimethylamino)ethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The ester group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products Formed
Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide.
Oxidation: Oxidation of the ester group can yield carboxylic acids.
Reduction: Reduction can produce alcohols.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- Acetic acid, 2-(dimethylamino)ethyl ester
- 2-Dimethylaminoethyl chloride hydrochloride
Uniqueness
2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and processes. Its ability to form stable hydrochloride salts makes it particularly useful in pharmaceutical applications, where stability and solubility are crucial.
Propriétés
Numéro CAS |
20228-96-0 |
|---|---|
Formule moléculaire |
C12H18Cl2N2O2 |
Poids moléculaire |
293.19 g/mol |
Nom IUPAC |
2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H17ClN2O2.ClH/c1-9-5-4-6-10(13)11(9)14-12(16)17-8-7-15(2)3;/h4-6H,7-8H2,1-3H3,(H,14,16);1H |
Clé InChI |
HZKKWJABACSFEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)OCC[NH+](C)C.[Cl-] |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)NC(=O)OCC[NH+](C)C.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
K 486; K486; K-486; K 486, CARBANILIC ACID |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[hexadecoxy(hydroxy)phosphoryl] (2S)-2-amino-3-hydroxypropanoate](/img/structure/B1673138.png)



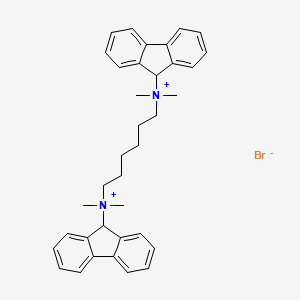
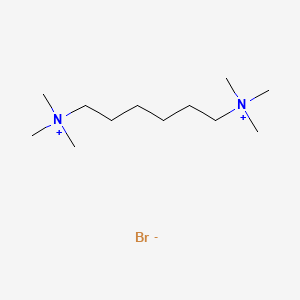
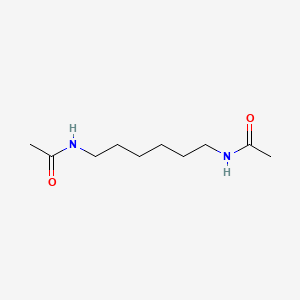
![[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate](/img/structure/B1673149.png)
